molecular formula C10H12O5S B3374028 4-(2-Methoxyethanesulfonyl)benzoic acid CAS No. 1016888-12-2

4-(2-Methoxyethanesulfonyl)benzoic acid

Cat. No.: B3374028
CAS No.: 1016888-12-2
M. Wt: 244.27 g/mol
InChI Key: MPWHNNWSNQZCMD-UHFFFAOYSA-N
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Description

4-(2-Methoxyethanesulfonyl)benzoic acid is an organic compound with the molecular formula C10H12O5S It is characterized by the presence of a benzoic acid moiety substituted with a 2-methoxyethanesulfonyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethanesulfonyl)benzoic acid typically involves the sulfonation of a benzoic acid derivative. One common method starts with the reaction of 4-methyl-3-nitrobenzenesulfonic acid with 2-methyl-5-nitrophenol to produce the desired compound . The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the sulfonation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethanesulfonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzoic acid ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sulfuric acid (H2SO4) and nitric acid (HNO3) are employed for nitration and sulfonation reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzoic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2-Methoxyethanesulfonyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethanesulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfonyl)benzoic acid
  • 4-(Ethylsulfonyl)benzoic acid
  • 4-(Propylsulfonyl)benzoic acid

Uniqueness

4-(2-Methoxyethanesulfonyl)benzoic acid is unique due to the presence of the methoxyethanesulfonyl group, which imparts distinct chemical properties compared to other sulfonyl-substituted benzoic acids.

Properties

IUPAC Name

4-(2-methoxyethylsulfonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5S/c1-15-6-7-16(13,14)9-4-2-8(3-5-9)10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWHNNWSNQZCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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